molecular formula C8H13NO2 B14667496 Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one CAS No. 38384-83-7

Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one

Cat. No.: B14667496
CAS No.: 38384-83-7
M. Wt: 155.19 g/mol
InChI Key: VMMIYPDSIDFQQP-UHFFFAOYSA-N
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Description

Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one is a heterocyclic compound that features a fused ring system combining pyridine and oxazine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as acetic anhydride . The reaction conditions often require heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The pathways involved include the modulation of chromatin structure and regulation of transcription factors .

Comparison with Similar Compounds

Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one can be compared with other similar heterocyclic compounds such as:

Uniqueness: this compound is unique due to its specific ring fusion and the presence of both pyridine and oxazine moieties, which confer distinct chemical and biological properties .

Properties

CAS No.

38384-83-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1,6,7,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-4-one

InChI

InChI=1S/C8H13NO2/c10-8-6-11-5-7-3-1-2-4-9(7)8/h7H,1-6H2

InChI Key

VMMIYPDSIDFQQP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)COCC2=O

Origin of Product

United States

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